molecular formula C15H9BrN2 B13028138 5-bromo-2-phenyl-1H-indole-3-carbonitrile

5-bromo-2-phenyl-1H-indole-3-carbonitrile

Cat. No.: B13028138
M. Wt: 297.15 g/mol
InChI Key: FBMYGJCMBRRAAX-UHFFFAOYSA-N
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Description

5-Bromo-2-phenyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry .

Preparation Methods

The synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile typically involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with appropriate reagents. One common method is the Knoevenagel condensation reaction, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-phenyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-phenyl-1H-indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

5-Bromo-2-phenyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H9BrN2

Molecular Weight

297.15 g/mol

IUPAC Name

5-bromo-2-phenyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C15H9BrN2/c16-11-6-7-14-12(8-11)13(9-17)15(18-14)10-4-2-1-3-5-10/h1-8,18H

InChI Key

FBMYGJCMBRRAAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C#N

Origin of Product

United States

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